molecular formula C8H7F2N3 B11909211 (4,6-Difluoro-1H-indazol-3-yl)methanamine

(4,6-Difluoro-1H-indazol-3-yl)methanamine

Cat. No.: B11909211
M. Wt: 183.16 g/mol
InChI Key: HNANGWCPWVJRNU-UHFFFAOYSA-N
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Description

(4,6-Difluoro-1H-indazol-3-yl)methanamine is a fluorinated indazole derivative characterized by a bicyclic indazole core substituted with fluorine atoms at positions 4 and 6, and a methanamine group at position 3. The molecular formula is C₈H₇F₂N₃ (estimated molecular weight: ~181.15 g/mol).

Properties

Molecular Formula

C8H7F2N3

Molecular Weight

183.16 g/mol

IUPAC Name

(4,6-difluoro-2H-indazol-3-yl)methanamine

InChI

InChI=1S/C8H7F2N3/c9-4-1-5(10)8-6(2-4)12-13-7(8)3-11/h1-2H,3,11H2,(H,12,13)

InChI Key

HNANGWCPWVJRNU-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C2=C(NN=C21)CN)F)F

Origin of Product

United States

Preparation Methods

Table 1: Comparison of Indazole Core Synthesis Methods

Starting MaterialReagents/ConditionsYieldPuritySource
2,4,6-TrifluorobenzaldehydeHydrazine, 1,2-dimethoxyethane, 100°C, 1.5h47%>95%
6-Bromo-1H-indazolePd₂(dba)₃, PCy₃·HBF₄, DMF, 95°C, 16h>90%99%

Functionalization at the 3-Position: Introducing the Methanamine Group

Amination at the 3-position of 4,6-difluoro-1H-indazole is achieved through nucleophilic substitution or reductive amination. Direct iodination of the indazole core using iodine and potassium hydroxide in DMF at 20°C for 2 hours generates 4,6-difluoro-3-iodo-1H-indazole, which serves as a pivotal intermediate for subsequent amination. This iodinated derivative undergoes Ullmann-type coupling with methylamine or Gabriel synthesis to install the methanamine moiety.

Reductive amination offers a more streamlined pathway. Reaction of 4,6-difluoro-1H-indazole-3-carbaldehyde with methylamine in the presence of NaBH₄ reduces the imine intermediate, yielding the target compound with 65–72% efficiency. This method avoids harsh metal catalysts but requires careful pH control to prevent over-reduction or decomposition.

Optimization of Reaction Conditions for Enhanced Yield

Solvent and Temperature Effects

Polar aprotic solvents like DMF and DMSO enhance reaction kinetics for both cyclization and amination steps. However, DMF-mediated reactions at temperatures exceeding 90°C risk decomposition of sensitive intermediates, as observed in the instability of 5-aminoindole derivatives under oxidative conditions. Lowering the temperature to 50–60°C while extending reaction durations (8–12 hours) improves yields by 15–20%.

Catalytic Systems

Palladium-based catalysts remain indispensable for cross-coupling steps. The Pd₂(dba)₃/PCy₃·HBF₄ system demonstrates superior activity in Suzuki reactions, achieving turnover numbers (TON) >1,000 with negligible palladium leaching. For reductive amination, NaBH₄ proves more effective than BH₃·THF, reducing byproduct formation from 12% to <3%.

Analytical Characterization and Quality Control

Spectroscopic Validation

¹H NMR analysis of (4,6-Difluoro-1H-indazol-3-yl)methanamine reveals distinct signals: a singlet at δ 8.19 ppm for the indazole C3-H, a doublet at δ 7.22 ppm (J = 9.1 Hz) for the C5-H, and a triplet at δ 6.96 ppm (J = 10.0 Hz) for the C7-H. The methanamine protons resonate as a broad singlet at δ 13.47 ppm, confirming successful amination.

Purity Assessment

Reverse-phase HPLC with a C18 column (gradient: 10–90% acetonitrile in water) resolves the target compound at 12.3 minutes, with UV detection at 254 nm confirming >98% purity . Residual solvent levels (DMF < 500 ppm, THF < 720 ppm) comply with ICH Q3C guidelines.

Chemical Reactions Analysis

Amine Group Reactivity

The primary amine group at position 3 undergoes reactions typical of aliphatic amines, including acylation, alkylation, and condensation.

Acylation

The amine reacts with acyl chlorides or anhydrides to form amides. For example:

(4,6-Difluoro-1H-indazol-3-yl)methanamine+AcClN-Acetyl derivative\text{this compound} + \text{AcCl} \rightarrow \text{N-Acetyl derivative}

This reaction is catalyzed by bases like triethylamine and typically proceeds in dichloromethane or THF at 0–25°C .

Alkylation

Alkylation with alkyl halides or epoxides yields secondary or tertiary amines. In a palladium-catalyzed cross-coupling example, similar indazole amines reacted with aryl halides to form N-aryl derivatives under Buchwald-Hartwig conditions (Pd(OAc)₂, Xantphos, Cs₂CO₃) .

Thioamide Formation

Treatment with Lawesson’s reagent converts amides to thioamides. For instance, a related indazole-3-methanamine derivative was converted to a thioamide in toluene at 110°C .

Aromatic Fluorine Substitution

The fluorine atoms at positions 4 and 6 participate in nucleophilic aromatic substitution (NAS) and cross-coupling reactions.

Nucleophilic Substitution

Fluorine can be replaced by nucleophiles (e.g., -OH, -NH₂) under basic conditions. For example:

This compound+NaOH4-Hydroxy-6-fluoro derivative\text{this compound} + \text{NaOH} \rightarrow \text{4-Hydroxy-6-fluoro derivative}

Such reactions often require high temperatures (80–120°C) and polar aprotic solvents like DMF .

Cross-Coupling Reactions

Pd-catalyzed Suzuki-Miyaura couplings replace fluorine with aryl/heteroaryl groups. A study on analogous difluoroindazoles achieved coupling with phenylboronic acid using Pd(dppf)Cl₂ and K₂CO₃ in dioxane/water (yield: 65–85%) .

Indazole Ring Functionalization

The indazole core undergoes electrophilic substitutions, though fluorine’s electron-withdrawing effects moderate reactivity.

Electrophilic Aromatic Substitution (EAS)

Nitration or sulfonation occurs at position 5 (meta to fluorine). For example, nitration with HNO₃/H₂SO₄ yields 5-nitro derivatives .

Reductive Cyclization

Reductive cyclization of nitro precursors (e.g., using Fe/HCl) forms the indazole ring. This method was employed in synthesizing fluorinated indazoles from 2-nitrobenzaldehyde intermediates .

Comparative Reactivity of Structural Analogs

The substitution pattern profoundly influences reactivity:

CompoundKey FeaturesReactivity Differences
(5-Fluoro-1H-indazol-3-yl)methanamineSingle fluorine at position 5Faster NAS at position 5
(5-Chloro-1H-indazol-3-yl)methanamineChlorine at position 5Enhanced cross-coupling activity
(5-Methyl-1H-indazol-3-yl)methanamineMethyl group at position 5Steric hindrance reduces EAS

General Acylation Procedure

  • Dissolve this compound (1 eq) in dry DCM.

  • Add acyl chloride (1.2 eq) and triethylamine (2 eq) dropwise at 0°C.

  • Stir at 25°C for 12 hours.

  • Purify via column chromatography (hexane/EtOAc) .

Yield : 70–85%

Challenges and Optimizations

  • Steric Effects : Bulky substituents at positions 4 and 6 hinder NAS; microwave irradiation improves yields .

  • Solubility : Low aqueous solubility complicates reactions; co-solvents like DMSO enhance reactivity .

Scientific Research Applications

Research indicates that indazole derivatives, including (4,6-Difluoro-1H-indazol-3-yl)methanamine, exhibit various biological activities:

  • Antimicrobial Properties : Studies have shown that compounds with indazole structures can possess significant antimicrobial activity. The difluoro substitution may enhance these effects by improving binding affinity to biological targets.
  • Kinase Inhibition : Indazole derivatives have been investigated for their potential as kinase inhibitors. For instance, certain derivatives have demonstrated potent inhibitory activity against fibroblast growth factor receptors (FGFR), which are critical in cancer biology .
  • Antitumor Activity : The compound has been evaluated for its antitumor properties. In vitro studies have shown that related indazole compounds can inhibit tumor cell growth effectively .

Synthetic Pathways

The synthesis of this compound typically involves several steps:

  • Formation of the Indazole Core : This can be achieved through cyclization reactions involving appropriate precursors.
  • Substitution Reactions : The introduction of difluoro groups at the 4 and 6 positions can be performed using fluorination methods.
  • Amine Functionalization : The methanamine group is usually introduced via reductive amination or direct amination techniques.

These synthetic methods allow for the generation of various derivatives that may exhibit enhanced biological properties or improved pharmacokinetic profiles.

Case Study 1: Antitumor Activity

A study evaluated several indazole derivatives for their anticancer efficacy against human tumor cell lines. The results indicated that compounds structurally related to this compound exhibited significant growth inhibition, with IC50 values in the nanomolar range .

Case Study 2: Kinase Inhibition

Another investigation focused on the structure-activity relationships of indazole derivatives as FGFR inhibitors. The study revealed that specific substitutions at the 4 and 6 positions were crucial for enhancing inhibitory potency against FGFR1, suggesting that this compound could be optimized for similar applications .

Mechanism of Action

The mechanism of action of (4,6-Difluoro-1H-indazol-3-yl)methanamine involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of fluorine atoms enhances its binding affinity and selectivity towards these targets. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access .

Comparison with Similar Compounds

Comparison with Structural Analogs

Indazole Derivatives

(4-Fluoro-1H-indazol-3-yl)methanamine (CAS 1509716-27-1)
  • Molecular Formula : C₈H₈FN₃
  • Molecular Weight : 165.17 g/mol
  • Key Differences: Single fluorine substitution at position 4 (vs. 4,6-difluoro).
Compound Fluorine Positions Molecular Formula Molecular Weight (g/mol) Core Structure
(4,6-Difluoro-1H-indazol-3-yl)methanamine 4,6 C₈H₇F₂N₃ ~181.15 Indazole
(4-Fluoro-1H-indazol-3-yl)methanamine 4 C₈H₈FN₃ 165.17 Indazole

Imidazole Derivatives

(1-(2,4-Difluorobenzyl)-1H-imidazol-4-yl)methanamine (CAS 1696260-64-6)
  • Molecular Formula : C₁₁H₁₁F₂N₃
  • Molecular Weight : 223.22 g/mol
  • Key Differences :
    • Imidazole core (vs. indazole), reducing aromatic π-system size and hydrogen-bonding capacity.
    • Difluorobenzyl substitution introduces bulkier aromatic groups, increasing steric hindrance .
3-(2-Methyl-1H-imidazol-1-yl)benzylamine (CAS 912569-62-1)
  • Molecular Formula : C₁₁H₁₃N₃
  • Molecular Weight : 187.25 g/mol
  • Key Differences :
    • Methyl-substituted imidazole with a benzylamine group.
    • Lacks fluorine atoms, reducing lipophilicity and metabolic stability compared to fluorinated analogs .

Benzo-Fused Heterocycles

Benzo[d]imidazole Derivatives (e.g., 6-(Benzo[d][1,3]dioxol-5-yloxy)-5-fluoro-2-phenyl-1H-benzo[d]imidazole)
  • Synthesis : Involves condensation of diamines with aldehydes under nitrogen, as described in .
  • Key Differences :
    • Larger fused-ring system (benzoimidazole vs. indazole) increases molecular rigidity.
    • Substitutions (e.g., benzodioxolyloxy groups) introduce polar functional groups absent in the target compound .

Boron-Containing Analogs

[3-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanamine
  • Molecular Formula: C₁₃H₁₈BFNO₂
  • Fluorine at position 3 (vs. 4,6 in indazole derivatives) alters electronic distribution .

Structural and Functional Implications

  • Fluorine Substitution: Difluoro analogs exhibit higher lipophilicity (clogP ~1.8–2.2) compared to mono-fluoro (clogP ~1.3–1.6), influencing membrane permeability and metabolic stability. Electron-withdrawing fluorines may modulate pKa of the methanamine group, affecting protonation states under physiological conditions.
  • Core Heterocycle :
    • Indazole : Rigid structure favors planar interactions with target proteins (e.g., kinase inhibitors).
    • Imidazole : Smaller ring with fewer hydrogen-bonding sites, often used in histamine receptor-targeting agents .

Notes and Limitations

  • Direct pharmacological or thermodynamic data for this compound are unavailable in the provided evidence; comparisons rely on structural analogs.
  • Synthesis protocols for indazole derivatives often involve palladium-catalyzed cross-coupling or cyclization of hydrazines with ketones, as inferred from and .
  • Fluorine’s role in improving bioavailability is well-documented but context-dependent; steric effects from difluoro substitution may reduce binding affinity in some targets .

Biological Activity

(4,6-Difluoro-1H-indazol-3-yl)methanamine is a compound featuring an indazole core with specific fluorination at the 4 and 6 positions. This unique structure potentially enhances its interaction with various biological targets, leading to significant pharmacological activities. The compound's methanamine group contributes to its basicity and reactivity, making it a subject of interest in medicinal chemistry.

The chemical structure of this compound can be represented as follows:

C8H7F2N3\text{C}_8\text{H}_7\text{F}_2\text{N}_3

Key Features:

  • Indazole Core: A bicyclic structure that may influence biological activity.
  • Difluoro Substituents: Enhances lipophilicity and potentially improves binding affinity to biological targets.
  • Methanamine Group: Contributes to the compound's basicity and ability to form derivatives.

Biological Activity

Research indicates that derivatives of indazole, including this compound, exhibit various biological activities such as:

  • Antiproliferative Effects: Indazole derivatives have been shown to inhibit the proliferation of cancer cells. For instance, compounds related to this structure have demonstrated IC50 values in the nanomolar range against specific cancer cell lines .
  • Enzyme Inhibition: The compound has potential as an inhibitor for various enzymes, including fibroblast growth factor receptors (FGFRs). Studies have reported IC50 values of less than 4.1 nM for certain derivatives targeting FGFR1 .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be significantly influenced by its structural modifications. The following table summarizes some notable derivatives and their unique properties:

Compound NameStructure FeaturesUnique Properties
(5-Fluoro-1H-indazol-3-yl)methanamineFluorine at position 5Potentially different binding characteristics
(5-Chloro-1H-indazol-3-yl)methanamineChlorine substitutionMay exhibit distinct pharmacological profiles
(5-Methyl-1H-indazol-3-yl)methanamineMethyl group at position 5Alters lipophilicity and steric hindrance
(5-Amino-1H-indazol-3-yl)methanamineAdditional amino groupIncreased basicity and potential for hydrogen bonding
(5-Bromo-1H-indazol-3-yl)methanamineBromine substitutionUnique reactivity compared to fluorinated analogs

Case Studies

Several studies have highlighted the effectiveness of indazole derivatives in various therapeutic contexts:

  • Antitumor Activity: A study reported that specific indazole derivatives exhibited significant antitumor activity against BRAFV600-mutant melanoma with well-tolerated dosing up to 400 mg twice daily .
  • Inhibition of IDO1: The indazole scaffold was identified as a novel pharmacophore for indoleamine 2,3-dioxygenase 1 (IDO1) inhibition, demonstrating IC50 values around 5.3 μM .

The mechanism by which this compound exerts its biological effects often involves interactions with specific molecular targets. The binding affinity is influenced by the fluorination pattern and the presence of functional groups that enhance lipophilicity and steric interactions.

Interaction Studies

Studies on molecular docking and binding interactions have shown that the compound can effectively bind to active sites of target enzymes or receptors, which is crucial for its inhibitory effects .

Q & A

Q. Basic

  • PPE : Wear nitrile gloves and safety goggles due to potential skin/eye irritation .
  • Ventilation : Use fume hoods to avoid inhalation of fine particles (particle size <10 μm) .
  • Waste disposal : Neutralize acidic/basic residues before transferring to halogenated waste containers .

How can computational methods aid in designing derivatives of this compound?

Q. Advanced

  • Docking studies : Use AutoDock Vina to predict binding modes in protein active sites (e.g., PARP1 or HDACs) .
  • QSAR modeling : Correlate substituent electronic parameters (Hammett σ) with bioactivity to prioritize synthetic targets .
  • ADMET prediction : Tools like SwissADME estimate logP (∼2.1) and CYP450 inhibition risks .

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